molecular formula C17H24BNO3 B1452248 N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide CAS No. 850567-45-2

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

Cat. No. B1452248
M. Wt: 301.2 g/mol
InChI Key: MHKAPNIFTSTPDU-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide” is a chemical compound with the CAS Number: 850567-45-2 . It has a molecular weight of 301.19 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antitubercular Activities

    Novel derivatives of benzamides have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising activity, indicating the potential of benzamide compounds in developing new antitubercular drugs. The study also explored the compounds' cytotoxicity against the human cancer cell line HeLa, finding them non-cytotoxic, which further supports their safety profile for drug development (Nimbalkar et al., 2018).

  • Antinociceptive Activity

    Research on the pharmacological properties of benzamide derivatives synthesized from cyclopentylamine has demonstrated significant antinociceptive activity in vivo. This suggests the potential of these compounds in developing new analgesic drugs (Okunrobo et al., 2007).

Chemical Synthesis and Material Science

  • Cyclization Studies

    Studies on the cyclization of benzamides under various conditions have contributed to understanding the chemical transformations and potential applications in synthesizing novel organic compounds. Such research provides insights into the mechanisms of chemical reactions and the synthesis of complex molecules (Kazaryants et al., 2011).

  • Crystal Structure Analysis

    Research involving the crystal structure analysis of benzamide derivatives has implications for material science, particularly in understanding the molecular interactions and stability of compounds. Such studies can inform the design and development of new materials with specific properties (Mo et al., 2011).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKAPNIFTSTPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656864
Record name N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

CAS RN

850567-45-2
Record name N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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